molecular formula C14H17NO3 B3090557 (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid CAS No. 1212152-05-0

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid

Cat. No.: B3090557
CAS No.: 1212152-05-0
M. Wt: 247.29 g/mol
InChI Key: UKAGVVHRYCYKJP-YPMHNXCESA-N
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Description

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique pyrrolidine ring structure, which is substituted with an ethyl group, a carboxylic acid group, and an o-tolyl group. The stereochemistry of the compound is defined by the (2R,3R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto ester.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.

    Addition of the o-Tolyl Group: The o-tolyl group can be added through a Friedel-Crafts acylation reaction using o-toluoyl chloride and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the o-tolyl group, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the carboxylic acid group or electrophilic substitution at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents for substitution reactions may include nucleophiles like amines or alcohols, and electrophiles like halogens or sulfonates.

Major Products:

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pyrrolidine ring structure allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

    (2R,3R)-Tartaric Acid: Shares the (2R,3R) configuration but differs in its functional groups and overall structure.

    (2R,3R)-2,3-Butanediol: Another compound with the same stereochemistry but different functional groups.

Uniqueness: (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAGVVHRYCYKJP-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 2
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 3
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 4
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 5
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 6
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid

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